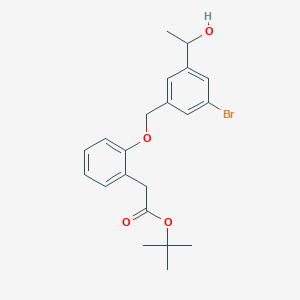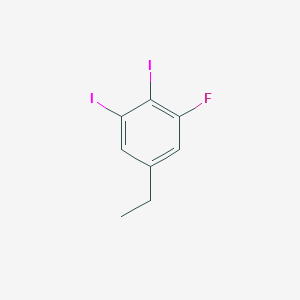
1,2-Diiodo-5-ethyl-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-5-ethyl-3-fluorobenzene is an organic compound with the molecular formula C8H7F2I2. It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at the 1, 2, 5, and 3 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diiodo-5-ethyl-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene derivative. One common method involves the iodination of 5-ethyl-3-fluorobenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an inert solvent like chloroform or dichloromethane at a controlled temperature to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-5-ethyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substituted Derivatives: Formation of azides, nitriles, or organometallic compounds.
Oxidized Products: Formation of iodinated quinones.
Reduced Products: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1,2-Diiodo-5-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2-Diiodo-5-ethyl-3-fluorobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the iodine and fluorine atoms. This activation facilitates electrophilic substitution reactions, where the aromatic ring can react with electrophiles to form substituted products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodo-3-ethyl-5-fluorobenzene: Similar structure but with different substitution pattern.
1,2-Diiodo-4-ethyl-3-fluorobenzene: Another isomer with a different position of the ethyl group.
1,2-Diiodo-5-methyl-3-fluorobenzene: Similar compound with a methyl group instead of an ethyl group.
Uniqueness
1,2-Diiodo-5-ethyl-3-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both iodine and fluorine atoms on the benzene ring enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7FI2 |
|---|---|
Molecular Weight |
375.95 g/mol |
IUPAC Name |
5-ethyl-1-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
InChI Key |
SHWVPIFZTDDLJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)I)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
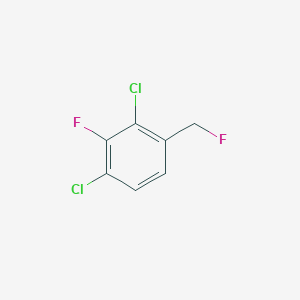

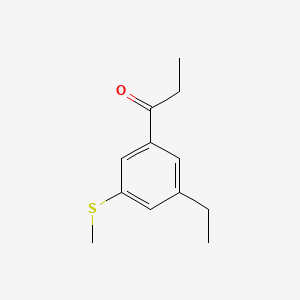

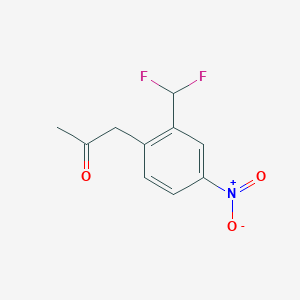
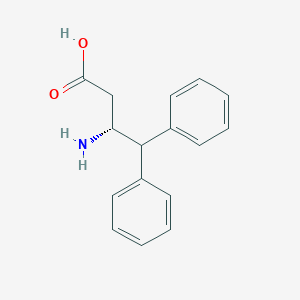
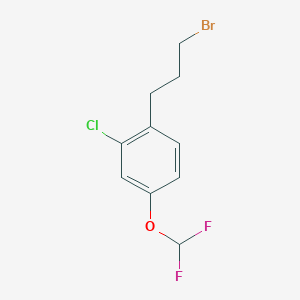
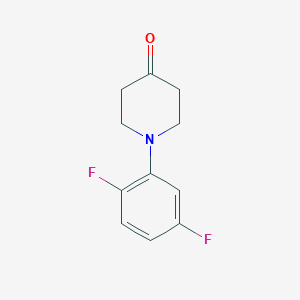

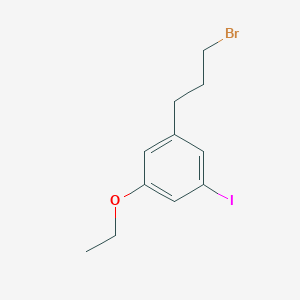
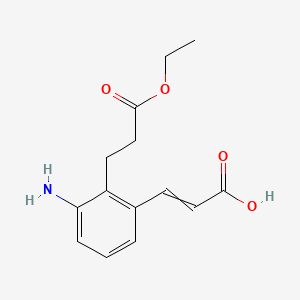
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
